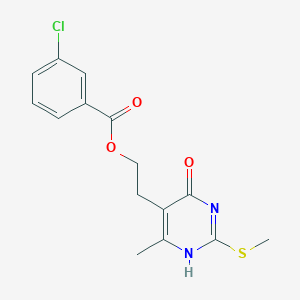
2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” is a chemical entity with significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The preparation of compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” involves multiple synthetic routes. One common method includes the hydrogenation reduction of a precursor compound, followed by hydrolysis to obtain the desired product . The reaction conditions typically involve the use of specific catalysts and controlled temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.
化学反応の分析
Types of Reactions: Compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Hydrogenation using catalysts like palladium on carbon is a typical method for reducing the compound.
Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more saturated compounds.
科学的研究の応用
Compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
作用機序
Comparison with Other Similar Compounds: Compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” can be compared with other similar compounds based on its structural and functional properties. For instance, it may share similarities with compounds like cephalosporins, which are known for their antibacterial properties .
類似化合物との比較
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
These compounds exhibit similar structural features and may have overlapping applications, but compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” stands out due to its unique reactivity and potential for diverse applications.
特性
IUPAC Name |
2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-12(13(19)18-15(17-9)22-2)6-7-21-14(20)10-4-3-5-11(16)8-10/h3-5,8H,6-7H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPCAISWNAUIAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)SC)CCOC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)SC)CCOC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














